molecular formula C22H28N2O4 B031497 N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide) CAS No. 651294-97-2

N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide)

Cat. No.: B031497
CAS No.: 651294-97-2
M. Wt: 384.5 g/mol
InChI Key: GOACCZVDHZYPTQ-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 2,6-dimethylphenoxy groups attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with ethylenediamine to produce the desired compound. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((2,6-dimethylphenoxy)acetyl)amino)benzoate
  • Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual 2,6-dimethylphenoxy groups contribute to its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-15-7-5-8-16(2)21(15)27-13-19(25)23-11-12-24-20(26)14-28-22-17(3)9-6-10-18(22)4/h5-10H,11-14H2,1-4H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOACCZVDHZYPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCCNC(=O)COC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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